dibenzo[a,c]phenazine-10-carboxylic acid
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Overview
Description
dibenzo[a,c]phenazine-10-carboxylic acid is a heterocyclic compound that belongs to the family of phenanthroquinoxalines. These compounds are known for their unique structural features and diverse biological activities. The structure of phenanthro[9,10-b]quinoxaline-10-carboxylic acid consists of a phenanthrene ring fused with a quinoxaline ring, with a carboxylic acid group attached at the 10th position.
Preparation Methods
The synthesis of phenanthro[9,10-b]quinoxaline-10-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-nitroanilines with 9,10-phenanthrenequinone in the presence of indium and acetic acid in methanol under reflux conditions . Another approach includes the reduction-cyclization of 2-nitroanilines and 9,10-phenanthrenequinone . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using scalable reaction conditions and advanced purification techniques .
Chemical Reactions Analysis
dibenzo[a,c]phenazine-10-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iron(III) chloride for catalyzing reactions with ketones, leading to the formation of furan annulated products . The compound can also participate in aldol condensation reactions with active methylene compounds, followed by dehydration and cyclization to form furan-phenanthrene annulated products . Major products formed from these reactions include furan annulated ketals and 3-furaldehyde annulated products .
Scientific Research Applications
dibenzo[a,c]phenazine-10-carboxylic acid has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential antimicrobial, antitumor, and antioxidant properties . The compound’s unique structure makes it a valuable scaffold for designing new drugs with enhanced biological activities. Additionally, it is utilized in organic synthesis as an intermediate for the preparation of more complex heterocyclic compounds .
Mechanism of Action
The mechanism of action of phenanthro[9,10-b]quinoxaline-10-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, phenazine derivatives, including phenanthro[9,10-b]quinoxaline-10-carboxylic acid, have been shown to generate reactive oxygen species, leading to the lysis of bacterial cells and inhibition of pathogen growth . The compound’s ability to interfere with cellular processes and induce oxidative stress is a key aspect of its biological activity .
Comparison with Similar Compounds
dibenzo[a,c]phenazine-10-carboxylic acid can be compared with other similar compounds, such as phenazine-1-carboxylic acid and dibenzo[a,c]phenazine . While all these compounds share a common phenazine core, phenanthro[9,10-b]quinoxaline-10-carboxylic acid is unique due to the presence of the quinoxaline ring and the carboxylic acid group at the 10th position. This structural difference imparts distinct chemical and biological properties, making phenanthro[9,10-b]quinoxaline-10-carboxylic acid a valuable compound for various applications .
Properties
CAS No. |
294654-14-1 |
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Molecular Formula |
C21H12N2O2 |
Molecular Weight |
324.3g/mol |
IUPAC Name |
phenanthro[9,10-b]quinoxaline-10-carboxylic acid |
InChI |
InChI=1S/C21H12N2O2/c24-21(25)16-10-5-11-17-18(16)23-20-15-9-4-2-7-13(15)12-6-1-3-8-14(12)19(20)22-17/h1-11H,(H,24,25) |
InChI Key |
JLRDHQQYHWFUQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC=C5N=C24)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC=C5N=C24)C(=O)O |
Origin of Product |
United States |
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